REACTION_CXSMILES
|
[CH2:1]([CH:5]1[CH:13]2[C:9]([CH2:10][CH2:11][CH2:12]2)=[CH:8][C:7](=[O:14])[CH2:6]1)[CH2:2][CH2:3][CH3:4]>C(OCC)(=O)C.[Pd]>[CH2:1]([CH:5]1[CH:13]2[CH:9]([CH2:10][CH2:11][CH2:12]2)[CH2:8][C:7](=[O:14])[CH2:6]1)[CH2:2][CH2:3][CH3:4]
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Name
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5-Butylbicyclo [4.3.0] non-1-en-3-one
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Quantity
|
120 g
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Type
|
reactant
|
Smiles
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C(CCC)C1CC(C=C2CCCC12)=O
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Name
|
|
Quantity
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125 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The solution is filtered through celite
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Type
|
CUSTOM
|
Details
|
to remove the catalyst
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled through a 12" Vigreaux column
|
Name
|
5-butylbicyclo [4.3.0] nonan-3-one
|
Type
|
product
|
Smiles
|
C(CCC)C1CC(CC2CCCC12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 114 g | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |